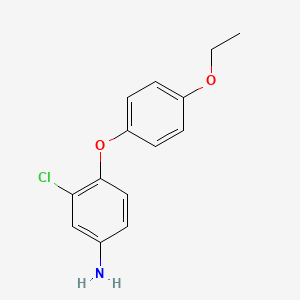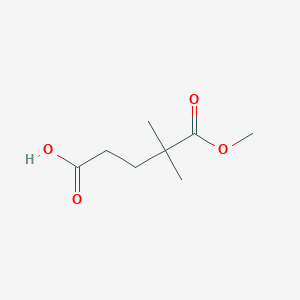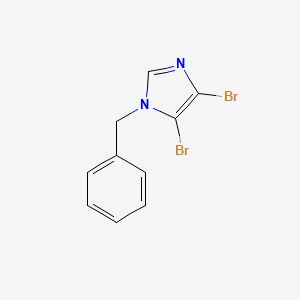
Phosphate de ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytétrahydrofuran-2-yl)méthyle de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate is a chemical compound with the molecular formula C10H12N5Na2O6P . It has a molecular weight of 375.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0…/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere and in a freezer, under -20°C .Applications De Recherche Scientifique
Recherche en oncologie
Sel disodique du 2’-désoxyadénosine-5’-monophosphate : est utilisé dans l'étude des cellules cancéreuses. Il sert de précurseur dans la synthèse des acides nucléiques lors de la réplication de l'ADN. En incorporant des analogues marqués de ce composé, les chercheurs peuvent suivre et comprendre la prolifération des cellules cancéreuses .
Immunologie
Ce composé a montré une activité immunosuppressive, en particulier dans la synthèse de médicaments comme la cladribine. La cladribine, un analogue synthétique, est utilisée pour traiter la leucémie à tricholeucocytes en interférant avec la synthèse de l'ADN des globules blancs anormaux .
Virologie
En virologie, le sel disodique du 2’-désoxyadénosine-5’-monophosphate est utilisé pour étudier les mécanismes de réplication de l'ADN viral. Il permet de comprendre comment le matériel génétique viral est incorporé dans les cellules hôtes et se réplique, ce qui est crucial pour développer des thérapies antivirales .
Biologie moléculaire
Le composé est un acteur clé dans les techniques de clonage moléculaire. Il est utilisé dans la ligation de fragments d'ADN, où il agit comme substrat pour les ligases d'ADN, facilitant la jonction de brins d'ADN dans des expériences d'ingénierie génétique .
Biochimie
En biochimie, il est utilisé pour étudier la cinétique enzymatique et la spécificité des substrats. Par exemple, il peut être utilisé pour mesurer l'activité des ADN polymérases et pour comprendre le rôle des nucléotides dans les réactions enzymatiques .
Pharmacologie
Pharmacologiquement, il est impliqué dans le développement d'analogues de nucléosides qui peuvent agir comme agents antiviraux ou anticancéreux. Ces analogues peuvent être conçus pour inhiber la synthèse des nucléotides, ce qui est essentiel pour la croissance et la réplication des agents pathogènes .
Neurobiologie
La recherche en neurobiologie utilise ce composé pour explorer les effets des nucléotides sur la fonction et le développement neuronaux. Il peut aider à comprendre les maladies neurodégénératives et les effets thérapeutiques potentiels des analogues de nucléotides .
Microbiologie
En microbiologie, les dérivés du composé ont montré une capacité à inhiber la croissance bactérienne. Il réagit avec les ions chlorure pour former des composés qui agissent comme agents antibactériens, offrant une voie pour le développement de nouveaux antibiotiques .
Mécanisme D'action
Target of Action
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate primarily targets DNA, where it serves as a building block for DNA synthesis . It is a nucleic acid AMP derivative found in DNA .
Mode of Action
This compound interacts with its targets during DNA synthesis and DNA damage . It can react with chloride ions to form 2’,3’-diacetylpyridine-5’-diphosphate dibasic chloride .
Biochemical Pathways
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate is involved in the purine degradation pathway in the body. It is produced as a product of hypoxanthine oxidase action on hypoxanthine .
Result of Action
The molecular and cellular effects of Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate’s action include its incorporation into DNA during synthesis, potentially affecting the structure and function of the DNA .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate include the presence of other ions in the body, such as chloride ions, with which it can react .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P233 (Keep container tightly closed), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P321 (Specific treatment (see … on this label)), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P340 (Remove person to fresh air and keep comfortable for breathing), P362 (Take off contaminated clothing), P403 (Store in a well-ventilated place), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to …) .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate involves the protection of the hydroxyl group, followed by the coupling of the protected sugar with the protected nucleobase. The phosphate group is then introduced, and the protecting groups are removed to yield the final product.", "Starting Materials": [ "2-deoxy-D-ribose", "6-chloropurine", "diethyl phosphorochloridate", "sodium hydroxide", "triethylamine", "acetic anhydride", "methanol", "water" ], "Reaction": [ "Protection of the hydroxyl group of 2-deoxy-D-ribose with acetic anhydride and triethylamine", "Coupling of the protected sugar with 6-chloropurine using triethylamine as a base", "Deprotection of the hydroxyl group using methanol and water", "Introduction of the phosphate group using diethyl phosphorochloridate and sodium hydroxide", "Deprotection of the nucleobase using methanol and water" ] } | |
Numéro CAS |
2922-74-9 |
Formule moléculaire |
C10H12N5Na2O6P |
Poids moléculaire |
375.19 g/mol |
Nom IUPAC |
disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3-oxidooxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q-1;2*+1/p-1/t5-,6-,7-;;/m1../s1 |
Clé InChI |
JXXROUZTXMLYRE-BZOOEFOLSA-M |
SMILES isomérique |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)[O-])[O-].[Na+].[Na+] |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)[O-])[O-].[Na+].[Na+] |
Numéros CAS associés |
653-63-4 (Parent) |
Séquence |
A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



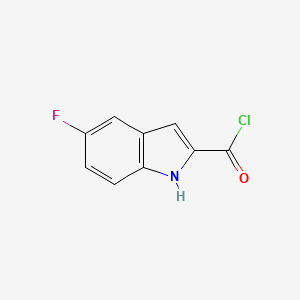

![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)
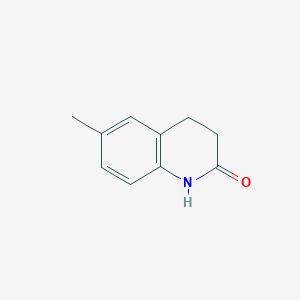
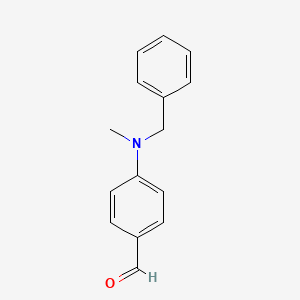
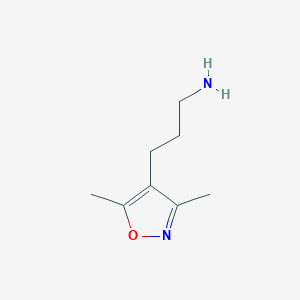
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1317637.png)


